REACTION_CXSMILES
|
[CH2:1]1COC[CH2:2]1.CO.[Br:8][C:9]1[S:10][C:11](SCC)=[CH:12][CH:13]=1.O.O[O:19][S:20]([O-:22])=O.[K+]>C(Cl)Cl>[Br:8][C:9]1[S:10][C:11]([S:20]([CH2:1][CH3:2])(=[O:22])=[O:19])=[CH:12][CH:13]=1 |f:0.1,4.5|
|
Name
|
THF MeOH
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1SC(=CC1)SCC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred three hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with aq. NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude mixture is purified by silica gel column chromatography (gradient: 0-20% EtOAc/CH2Cl2)
|
Type
|
CUSTOM
|
Details
|
to give title intermediate that
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1SC(=CC1)S(=O)(=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |